molecular formula C25H26N2O8 B8114222 FmocNH-PEG2-CH2COONHS

FmocNH-PEG2-CH2COONHS

Cat. No.: B8114222
M. Wt: 482.5 g/mol
InChI Key: VGLPRMPRYXDRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FmocNH-PEG2-CH2COONHS: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a terminal N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FmocNH-PEG2-CH2COONHS typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: The primary mechanism of action involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction is highly efficient and specific, making it ideal for bioconjugation applications .

Molecular Targets and Pathways: The compound targets primary amine groups on proteins, peptides, and other biomolecules, facilitating their conjugation to various labels, drugs, or solid supports .

Comparison with Similar Compounds

Uniqueness: FmocNH-PEG2-CH2COONHS is unique due to its combination of an Fmoc-protected amine and an NHS ester, which provides both protection and reactivity. The PEG spacer enhances solubility and flexibility, making it suitable for a wide range of applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O8/c28-22-9-10-23(29)27(22)35-24(30)16-33-14-13-32-12-11-26-25(31)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLPRMPRYXDRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid (185 mg, 0.480 mmol) and N-hydroxysuccinimide (110 mg, 0.956 mmol) were dissolved in anhydrous THF (1.5 mL). DIC was added dropwise to the solution at r.t., leading to the precipitation of a white solid. After 2 h, the reaction mixture was filtrated through a PTFE membrane filter (0.2 μm), and the solvent was removed. The crude product was redissolved in Et2O. The organic phase was washed with aq. NaHCO3 and 0.5 M aq. HCl. The organic layer was dried over Na2SO4, and the solvent was removed. The crude product was dissolved in CH2Cl2, and the solution was filtrated. After removal of the solvent, the crude product 39 (210 mg) was used in the synthesis of 40 without further purification.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

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